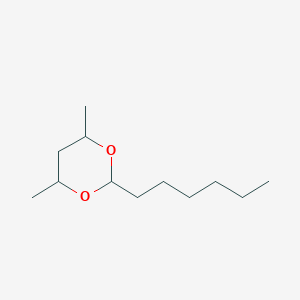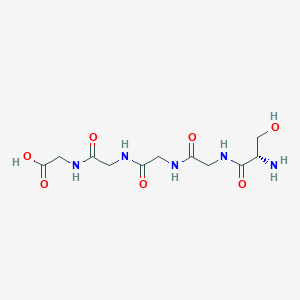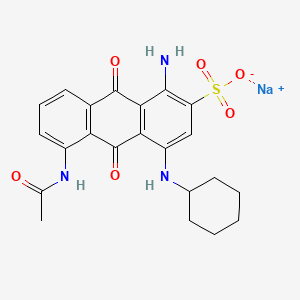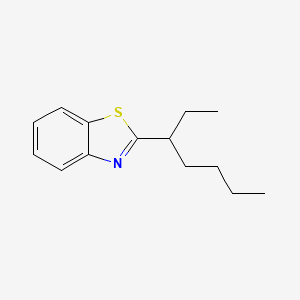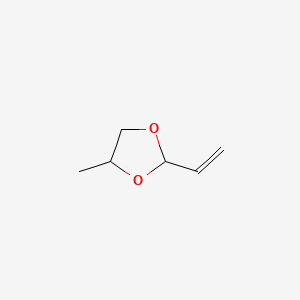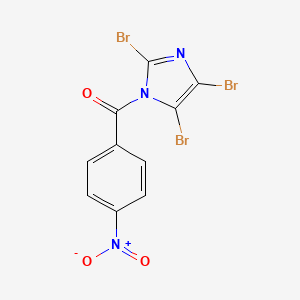
(4-Nitrophenyl)(2,4,5-tribromo-1H-imidazol-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Nitrophenyl)(2,4,5-tribromo-1H-imidazol-1-yl)methanone is a chemical compound that features a unique combination of a nitrophenyl group and a tribromo-imidazole moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (4-Nitrophenyl)(2,4,5-tribromo-1H-imidazol-1-yl)methanone typically involves the reaction of 4-nitrobenzoyl chloride with 2,4,5-tribromoimidazole in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods: This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield .
Analyse Chemischer Reaktionen
Types of Reactions: (4-Nitrophenyl)(2,4,5-tribromo-1H-imidazol-1-yl)methanone can undergo various chemical reactions, including:
Substitution Reactions: The nitro group can be substituted with other functional groups under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the imidazole ring, leading to the formation of different oxidation products.
Common Reagents and Conditions:
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in an aprotic solvent.
Reduction: Hydrogen gas with a palladium on carbon catalyst.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products:
Substitution: Derivatives with different functional groups replacing the nitro group.
Reduction: (4-Aminophenyl)(2,4,5-tribromo-1H-imidazol-1-yl)methanone.
Oxidation: Various oxidized imidazole derivatives.
Wissenschaftliche Forschungsanwendungen
(4-Nitrophenyl)(2,4,5-tribromo-1H-imidazol-1-yl)methanone has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a pharmacophore in drug design.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of (4-Nitrophenyl)(2,4,5-tribromo-1H-imidazol-1-yl)methanone is not fully understood. it is believed to interact with biological targets through its nitrophenyl and imidazole moieties. The nitrophenyl group can participate in electron transfer reactions, while the imidazole ring can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
(4-Nitrophenyl)(1H-imidazol-1-yl)methanone: Lacks the tribromo substitution, resulting in different chemical properties.
(4-Nitrophenyl)(2,4-dibromo-1H-imidazol-1-yl)methanone:
(4-Nitrophenyl)(2,5-dibromo-1H-imidazol-1-yl)methanone: Another dibromo variant with distinct properties.
Eigenschaften
CAS-Nummer |
6595-54-6 |
|---|---|
Molekularformel |
C10H4Br3N3O3 |
Molekulargewicht |
453.87 g/mol |
IUPAC-Name |
(4-nitrophenyl)-(2,4,5-tribromoimidazol-1-yl)methanone |
InChI |
InChI=1S/C10H4Br3N3O3/c11-7-8(12)15(10(13)14-7)9(17)5-1-3-6(4-2-5)16(18)19/h1-4H |
InChI-Schlüssel |
HWKALKHAYGANPS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C(=O)N2C(=C(N=C2Br)Br)Br)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



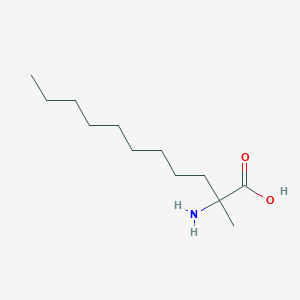
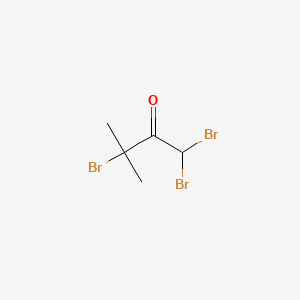
![N-[4-(4-benzylphenyl)-5-ethyl-1,3-thiazol-2-yl]-2-oxo-chromene-3-carboxamide](/img/structure/B14741399.png)
